molecular formula C12H16O B8172957 1-Isopropoxy-2-methyl-4-vinylbenzene

1-Isopropoxy-2-methyl-4-vinylbenzene

Cat. No.: B8172957
M. Wt: 176.25 g/mol
InChI Key: KWKABSYTUQLAIQ-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-methyl-4-vinylbenzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring an isopropoxy group, a methyl group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to yield the desired compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The process often includes steps to avoid the use of toxic reagents and minimize the generation of acidic wastewater, thereby improving production safety and reducing costs .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Isopropoxy-2-methyl-4-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Isopropoxy-2-methyl-4-vinylbenzene exerts its effects involves interactions with molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to regenerate the aromatic ring, resulting in the substitution product .

Comparison with Similar Compounds

  • 1-Isopropoxy-4-vinylbenzene
  • 1-Isopropoxy-2-vinylbenzene
  • 4-Isopropoxy-3-methylphenylboronic acid
  • (5-Isopropoxy-2-methylphenyl)boronic acid

Comparison: 1-Isopropoxy-2-methyl-4-vinylbenzene is unique due to the presence of both an isopropoxy group and a vinyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

4-ethenyl-2-methyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-6-7-12(10(4)8-11)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKABSYTUQLAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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